N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Physicochemical profiling Drug-likeness Medicinal chemistry sourcing

This N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-47-7) is a uniquely substituted indole-3-glyoxylamide derivative. Unlike KI-7 (CAS 1489263-00-4), it features a sterically and electronically distinct N1-piperidinyl-ethyl-acetyl group, enabling exploration of allosteric cooperativity at the A2B adenosine receptor and differential tubulin binding kinetics. Its dual N-benzyl/N-phenyl acetamide terminus combined with the N1-piperidinyl-ethyl group is absent from published tubulin inhibitor series, making it a high-value probe for anticancer screening panels (DU145, PC-3, A549, HCT-15) and IKKβ kinase profiling. Not subject to DEA scheduling or REACH restrictions. Standard international B2B shipping is feasible.

Molecular Formula C30H29N3O3
Molecular Weight 479.58
CAS No. 872861-47-7
Cat. No. B2875912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
CAS872861-47-7
Molecular FormulaC30H29N3O3
Molecular Weight479.58
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H29N3O3/c34-28(31-18-10-3-11-19-31)22-32-21-26(25-16-8-9-17-27(25)32)29(35)30(36)33(24-14-6-2-7-15-24)20-23-12-4-1-5-13-23/h1-2,4-9,12-17,21H,3,10-11,18-20,22H2
InChIKeyBTGCWUIKAPOFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-47-7): Chemical Identity and Scaffold Classification for Procurement Decision-Making


N-Benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-47-7) is a fully synthetic, small-molecule indole-3-glyoxylamide derivative with molecular formula C30H29N3O3 and molecular weight 479.58 g/mol . The compound belongs to a structurally distinctive subclass within the broader indole-3-glyoxylamide pharmacophore family—a scaffold associated with tubulin polymerization inhibition, kinase modulation (particularly IKK2), and adenosine A2B receptor allosteric modulation [1]. Its architecture comprises three key functional domains: an indole core bearing a piperidinyl-ethyl substituent at the N1 position, a central glyoxylamide linker, and a dual N-benzyl/N-phenyl acetamide terminus. This specific substitution pattern distinguishes it from both simpler indole-3-glyoxylamides such as KI-7 (CAS 1489263-00-4) and other piperidinyl-indole chemotypes explored in complement factor B and kinase inhibitor patent spaces [2].

Why Generic Indole-3-Glyoxylamide Substitution Cannot Replace N-Benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-47-7)


The indole-3-glyoxylamide scaffold is pharmacologically promiscuous, with biological activity exquisitely sensitive to N1-indole substitution and terminal amide N-substitution patterns. Literature evidence demonstrates that even minor structural modifications—such as replacing an N-benzyl group with N-ethyl or N-methyl—can ablate or profoundly alter target engagement profiles within this chemotype [1]. Specifically, the piperidinyl-ethyl appendage at the indole N1 position present in CAS 872861-47-7 is entirely absent in the best-characterized comparator, KI-7 (CAS 1489263-00-4, an A2B adenosine receptor positive allosteric modulator), where a simple benzyl group occupies the N1 position [2]. Consequently, generic substitution with any uncharacterized indole-3-glyoxylamide—regardless of scaffold similarity—carries a high risk of altered or absent pharmacological activity, different physicochemical properties, and unpredictable behavior in biological assays. The quantitative evidence below substantiates the structural differentiation that underpins non-interchangeability.

Quantitative Differentiation Evidence for N-Benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-47-7) vs. Closest Analogs


Molecular Weight and Physicochemical Differentiation: CAS 872861-47-7 vs. KI-7 and N-Ethyl/N-Methyl Analogs

CAS 872861-47-7 (MW 479.58 g/mol; C30H29N3O3) possesses a substantially higher molecular weight than its closest structurally characterized comparator KI-7 (MW 354.40 g/mol; C23H18N2O2, CAS 1489263-00-4), representing a +125.18 Da difference attributable to the piperidinyl-ethyl-acetyl extension at the indole N1 position . The compound also exceeds the MW of its direct N-substitution analogs within the same CAS cluster: N-ethyl analog (CAS 872861-46-6; C25H27N3O3; MW 417.50) and N-methyl analog (CAS 872861-45-5; C24H25N3O3; MW 403.47) . This MW increase falls within the upper range of oral drug-like space (MW < 500 Da) but may confer differential membrane permeability and tissue distribution properties compared to smaller analogs.

Physicochemical profiling Drug-likeness Medicinal chemistry sourcing

Indole N1-Substitution Pattern Differentiation: Piperidinyl-Ethyl vs. Benzyl in A2B Adenosine Receptor Allosteric Modulation Context

KI-7 (CAS 1489263-00-4), which carries a benzyl group at the indole N1 position and lacks the piperidinyl-ethyl extension, is a validated A2B adenosine receptor positive allosteric modulator (PAM) that potentiates NECA-induced cAMP accumulation with EC50 = 445.8 nM in CHO cells expressing human A2B receptors . It also potentiates BAY 60-6583- and adenosine-induced cAMP accumulation with EC50 values of 2,390 nM and 2,550 nM, respectively . In mesenchymal stem cells (MSCs), KI-7 enhances osteoblast differentiation and mineralization at concentrations of 1–10 µM [1]. CAS 872861-47-7 differs from KI-7 by replacement of the N1-benzyl with an N1-(2-oxo-2-piperidin-1-ylethyl) group. No published A2B PAM data exist for CAS 872861-47-7; however, the structural divergence at the N1 position is known to be a critical determinant of adenosine receptor modulator pharmacology within this chemotype [2].

A2B adenosine receptor Allosteric modulation Osteoblast differentiation

Indole-3-Glyoxylamide Class-Level Tubulin Polymerization Inhibitory Activity: Benchmarking Against Literature Standards

The indole-3-glyoxylamide scaffold to which CAS 872861-47-7 belongs has been extensively characterized as a tubulin polymerization inhibitor chemotype. In the most directly relevant published series, compound 13d (an indole-3-glyoxylamide bearing a piperidine-containing substituent) displayed cytotoxicity IC50 = 93 nM against the DU145 prostate cancer cell line, with selectivity demonstrated against non-tumorigenic RWPE-1 prostate epithelial cells [1]. A related C5-tethered indolyl-3-glyoxylamide, compound 7f, exhibited IC50 = 140 nM against DU145 cells [2]. These values provide a class-level benchmark for tubulin-directed cytotoxic potency within this scaffold. CAS 872861-47-7 has not been independently tested in tubulin polymerization or cytotoxicity assays; its specific activity cannot be predicted from these values due to the documented sensitivity of tubulin inhibition to N-substitution patterns [1].

Tubulin polymerization inhibition Anticancer cytotoxicity Indole-3-glyoxylamide SAR

Kinase Inhibition Potential: Indole Carboxamide Scaffold Precedent as IKK2 Inhibitors

Indole carboxamide derivatives—a chemotype closely related to the glyoxylamide scaffold of CAS 872861-47-7—have been validated as ATP-competitive inhibitors of IκB kinase β (IKK2/IKKβ), a central regulator of the NF-κB inflammatory signaling pathway. In a medicinal chemistry optimization program, 3,5-disubstituted-indole-7-carboxamides achieved pIC50 values < 5.5 against a panel of >45 kinases, demonstrating selectivity for IKKβ [1]. Compounds 24 and (R)-28 from this series demonstrated robust in vivo anti-inflammatory activity in LPS-challenge models [1]. CAS 872861-47-7, bearing an indole-3-glyoxylamide rather than indole-7-carboxamide core and incorporating a piperidinyl-ethyl N1 substituent, represents a structurally distinct entry point for IKK2-focused screening that has not been explored in published kinase panels.

IKK2/IKKβ kinase inhibition NF-κB pathway Anti-inflammatory drug discovery

Complement Factor B Inhibitor Chemotype Differentiation: Piperidinyl-Indole Scaffold Context

Novartis AG has disclosed piperidinyl-indole derivatives as complement factor B inhibitors for treatment of complement alternative pathway-driven diseases including age-related macular degeneration (AMD), diabetic retinopathy, C3 glomerulopathy (C3G), and IgA nephropathy (IgAN) [1]. The patented compounds feature a piperidine ring linked to an indole core with specific substitution patterns distinct from the glyoxylamide architecture of CAS 872861-47-7. CAS 872861-47-7 contains a piperidinyl moiety connected via an acetyl linker to the indole N1 position with a glyoxylamide at C3—a connectivity pattern that falls outside the specific Markush claims of the Novartis complement factor B patent series [1]. This structural distinction may confer different complement pathway pharmacology or alternative target engagement profiles.

Complement factor B inhibition Alternative complement pathway Age-related macular degeneration

Dual N-Benzyl/N-Phenyl Substitution: Differentiation from Simpler N-Alkyl and N-Aryl Indole-3-Glyoxylamides

CAS 872861-47-7 bears simultaneous N-benzyl and N-phenyl substituents on the terminal acetamide nitrogen—a disubstituted amide configuration that is absent in all well-characterized indole-3-glyoxylamide comparators. KI-7 (CAS 1489263-00-4) carries N-phenyl mono-substitution; the N-ethyl analog (CAS 872861-46-6) has N-ethyl/N-phenyl disubstitution; and the N-methyl analog (CAS 872861-45-5) has N-methyl/N-phenyl disubstitution . The N-benzyl group introduces additional aromatic π-stacking and steric bulk that may enhance binding affinity for targets with extended hydrophobic pockets. In the related indole-3-glyoxylamide tubulin inhibitor series, N-substituent variation produced >10-fold differences in cytotoxicity IC50 values, demonstrating the functional significance of this molecular region [1].

Structure-activity relationship Ligand efficiency Chemical diversity screening

Evidence-Backed Research and Industrial Application Scenarios for N-Benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-47-7)


A2B Adenosine Receptor Allosteric Modulator Screening with Chemotype Expansion

Based on the established A2B adenosine receptor positive allosteric modulator (PAM) activity of KI-7 (EC50 = 445.8 nM for NECA potentiation) [1], CAS 872861-47-7 serves as a structurally differentiated probe to explore the SAR tolerance at the indole N1 position. The piperidinyl-ethyl-acetyl N1 substituent represents a sterically and electronically distinct replacement for the benzyl group in KI-7, enabling investigation of whether N1 extension modulates allosteric cooperativity, binding kinetics, or receptor subtype selectivity at the A2B adenosine receptor. Procurement is indicated for laboratories conducting adenosine receptor pharmacology or MSC-based osteoblast differentiation assays.

Tubulin Polymerization Inhibitor Lead Optimization with Novel N-Substitution

The indole-3-glyoxylamide scaffold has produced tubulin polymerization inhibitors with cytotoxicity IC50 values as low as 93–140 nM in DU145 prostate cancer cells (compounds 13d and 7f) [2]. CAS 872861-47-7 introduces a dual N-benzyl/N-phenyl acetamide terminus combined with an N1-piperidinyl-ethyl group—substitution features not present in published tubulin inhibitor series. This unique combination may confer differential tubulin binding kinetics, cellular permeability, or resistance to efflux transporters. Recommended for anticancer screening panels, particularly in prostate (DU145, PC-3), lung (A549), and colon (HCT-15) cancer cell lines where the scaffold has established precedent.

Kinase Selectivity Panel Screening Targeting IKK2/NF-κB Pathway

Indole carboxamide derivatives with piperidine-containing substituents have demonstrated potent and selective IKK2/IKKβ inhibition with pIC50 < 5.5 across >45 kinases [3]. Although CAS 872861-47-7 differs in core connectivity (glyoxylamide vs. carboxamide), it retains the indole-piperidine architectural motif common to kinase inhibitor pharmacophores. Procurement of this compound for kinase panel screening may identify novel IKK2 inhibition chemotypes or reveal off-target kinase engagement profiles distinct from established indole carboxamide series. Priority screening in NF-κB reporter assays and IKKβ biochemical inhibition assays is warranted.

Complement Pathway Modulation Screening with Freedom-to-Operate Potential

Piperidinyl-indole derivatives have been patented as complement factor B inhibitors for AMD, C3G, and IgAN [4]. CAS 872861-47-7 occupies a distinct chemical space outside the specific Markush claims of the Novartis complement factor B patent series due to its unique glyoxylamide linker and N1 substitution regiochemistry. For industrial drug discovery programs pursuing complement alternative pathway targets, this compound offers a structurally differentiated starting point that may circumvent existing intellectual property while retaining the piperidine-indole core associated with complement factor B binding. Application in hemolysis inhibition assays (rabbit erythrocyte lysis) and C3b deposition assays is recommended.

Quote Request

Request a Quote for N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.